(4-Chloro-3-methoxyphenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXDPMLLVPKDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573970 | |
| Record name | 1-(4-Chloro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247569-42-2 | |
| Record name | 1-(4-Chloro-3-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Involving 4 Chloro 3 Methoxyphenyl Methanamine
Strategic Utility as a Key Synthetic Intermediate
The strategic importance of (4-chloro-3-methoxyphenyl)methanamine in organic synthesis lies in its bifunctional nature. The primary amine group provides a nucleophilic center, readily participating in a wide range of bond-forming reactions. Simultaneously, the substituted aromatic ring can be further functionalized or can influence the electronic properties and biological activity of the final product.
This intermediate is particularly valuable in the preparation of heterocyclic compounds and other molecules with potential pharmaceutical applications. For instance, it is a key precursor for the synthesis of certain kinase inhibitors and other biologically active molecules. The presence of the chlorine and methoxy (B1213986) substituents can be critical for achieving desired target engagement and pharmacokinetic profiles.
Classical and Contemporary Reaction Pathways and Mechanisms
The chemical behavior of this compound is dominated by the reactivity of its primary amine moiety. This group readily reacts with a variety of electrophiles, leading to the formation of new carbon-nitrogen and other heteroatom bonds.
Imidation Reactions and Imidate Formation utilizing this compound
Imidation reactions involving this compound lead to the formation of imides and related structures. These reactions typically proceed through the nucleophilic attack of the amine on a carbonyl group of an anhydride (B1165640) or a dicarboxylic acid, followed by cyclization and dehydration. The resulting imides are stable structures found in various functional materials and biologically active compounds.
Furthermore, the reaction of this compound with orthoesters or other suitable reagents can yield imidates. These functional groups are versatile intermediates themselves, capable of undergoing further transformations to generate a range of heterocyclic systems.
A related transformation is the formation of Schiff bases, or imines, through the condensation reaction between this compound and various aldehydes or ketones. researchgate.net This reaction is typically reversible and can be driven to completion by the removal of water. The resulting imines can be valuable intermediates for the synthesis of other amine derivatives through reduction or can be incorporated into larger molecular frameworks.
Thiourea (B124793) Formation and Subsequent Cyclization Strategies from this compound Derivatives
The reaction of this compound with isothiocyanates provides a direct route to N,N'-disubstituted thioureas. mdpi.com This reaction is generally high-yielding and proceeds under mild conditions, involving the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Alternatively, thioureas can be synthesized through the reaction of the amine with a thiophosgene (B130339) equivalent or by the condensation with carbon disulfide in the presence of a coupling agent. organic-chemistry.org These thiourea derivatives are not only stable final products but also serve as versatile intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles. nih.gov For example, oxidative cyclization of thioureas can lead to the formation of benzothiazoles, while reaction with α-haloketones can yield thiazole (B1198619) derivatives. These heterocyclic scaffolds are prevalent in many medicinally important compounds.
Table 1: Examples of Thiourea Synthesis Starting from Amines
| Amine Reactant | Reagent | Product Type | Reference |
| Primary Amines | Isothiocyanates | N,N'-Disubstituted Thioureas | mdpi.com |
| Primary Amines | Carbon Disulfide | Symmetrical/Unsymmetrical Thioureas | organic-chemistry.org |
Amidation and Other Electrophilic Coupling Reactions with this compound
Amidation is a fundamental transformation of this compound, leading to the formation of a stable amide bond. This reaction is typically achieved by reacting the amine with an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a suitable coupling agent.
The resulting amides are a common feature in a vast array of organic molecules, including many pharmaceuticals. The specific properties of the (4-chloro-3-methoxyphenyl) moiety can be strategically utilized to fine-tune the biological activity of the final amide product.
Beyond simple amidation, the amine group can participate in other electrophilic coupling reactions. For instance, reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
Alkylation and Acylation Reactions of the Amine Moiety of this compound
The nitrogen atom of this compound can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of secondary or tertiary amines, depending on the stoichiometry and reaction conditions. These alkylated derivatives can exhibit altered basicity and nucleophilicity compared to the parent amine, opening up further synthetic possibilities.
Acylation, the introduction of an acyl group, is another important transformation. As discussed in the context of amidation, this is typically achieved using acyl chlorides or anhydrides. The resulting amides are generally less basic and less nucleophilic than the starting amine.
Optimization of Synthetic Routes for this compound Derivatization
The efficiency of synthetic routes involving the derivatization of this compound is crucial for both laboratory-scale research and potential industrial applications. Key aspects of optimization include the choice of reagents, solvents, and reaction conditions to maximize yield, minimize side products, and ensure ease of purification.
For instance, in amidation reactions, the selection of the appropriate coupling agent and base can significantly impact the reaction outcome. Similarly, in alkylation reactions, controlling the stoichiometry of the alkylating agent is essential to prevent over-alkylation. The use of protecting groups for the amine functionality can also be a strategic approach to control reactivity in multi-step syntheses.
Yield Enhancement Strategies and Process Development
The industrial production of this compound and its derivatives necessitates synthetic routes that are not only high-yielding but also scalable and produce a product of high purity. Process development often focuses on optimizing reaction conditions and exploring alternative synthetic pathways to achieve these goals.
One patented method for the preparation of high-purity this compound starts from 3-chloro-4-methoxybenzyl alcohol. google.com This multi-step process is designed for industrial applicability and involves the following key transformations:
Chlorination: The initial step involves the conversion of 3-chloro-4-methoxybenzyl alcohol to 3-chloro-4-methoxybenzyl chloride. This is achieved using a chlorinating agent such as phosphorus oxychloride in a solvent like tetrahydrofuran (B95107). The reaction temperature is a critical parameter and is typically maintained between 30 and 80 °C. google.com
Quaternary Ammonium (B1175870) Salt Formation: The resulting benzyl (B1604629) chloride is then reacted with hexamethylenetetramine in ethanol (B145695) to form a quaternary ammonium salt. This reaction is generally carried out at a temperature ranging from 20 to 75 °C. google.com
Hydrolysis: The final step is the hydrolysis of the quaternary ammonium salt under acidic conditions (using hydrochloric acid), followed by basification with potassium hydroxide (B78521) to liberate the free amine. The target compound, this compound, is then isolated by distillation. google.com This method is reported to be favorable for industrialized production due to the high purity of the final product. google.com
An alternative high-yield strategy for the synthesis of benzylamines involves the catalytic reduction of a corresponding oxime. For instance, the preparation of the structurally related 4-hydroxy-3-methoxybenzylamine hydrochloride from its oxime using a Pd/C catalyst and anhydrous ammonium formate (B1220265) as a reducing agent has been reported to achieve a yield of over 90% and a purity exceeding 99%. google.com This catalytic hydrogenation approach is a common and efficient method for producing primary amines and could be adapted for the synthesis of this compound from 4-chloro-3-methoxybenzaldehyde (B170670) oxime.
In the context of derivatization, the reaction of this compound with other molecules is a key focus. For example, in the synthesis of complex pharmaceutical ingredients, the coupling of this amine with other fragments is a critical step. The yield of such coupling reactions can be optimized by careful selection of reagents and conditions. In a related synthesis, the reaction of a carbamate (B1207046) with cyclopropylamine (B47189) to form a urea (B33335) linkage, a common derivatization for this class of compounds, was reported to have a yield of 80.2%. google.com
The table below summarizes various reaction parameters that can be optimized for yield enhancement in the synthesis and derivatization of this compound and related compounds.
| Parameter | Influence on Yield and Process | Example | Citation |
| Catalyst | The choice of catalyst is crucial for hydrogenation reactions, significantly impacting yield and reaction time. | Pd/C is an effective catalyst for the reduction of oximes to primary amines. | google.com |
| Reducing Agent | The nature of the reducing agent in reductive amination or hydrogenation determines the efficiency of the conversion. | Anhydrous ammonium formate can be used as a reducing agent in catalytic transfer hydrogenation. | google.com |
| Solvent | The solvent can affect the solubility of reactants and reagents, influencing reaction rates and yields. | Tetrahydrofuran is used as a solvent in the chlorination of benzyl alcohol. | google.com |
| Temperature | Reaction temperature control is critical for minimizing side reactions and maximizing the yield of the desired product. | Chlorination of 3-chloro-4-methoxybenzyl alcohol is performed between 30-80 °C. | google.com |
| Reactant Stoichiometry | The molar ratio of reactants can be adjusted to drive the reaction to completion and improve yield. | The molar ratio of 3-chloro-4-methoxybenzyl chloride to hexamethylenetetramine is optimized to 1:1 to 1:1.2. | google.com |
Regioselective and Stereochemical Control in Derivatization Processes involving this compound
The derivatization of this compound often involves reactions at the primary amine group. Controlling the selectivity of these reactions is essential for the synthesis of specific target molecules.
Regioselective Control:
Regioselectivity in the context of this compound derivatization primarily refers to controlling reactions at the nitrogen atom, especially in cases where multiple reactive sites exist in the other reactant. A key example is N-alkylation. While the target molecule itself has only one amine group, the principles of controlling N-alkylation are critical when it reacts with molecules bearing multiple sites for alkylation.
Studies on the N-alkylation of heterocyclic systems like indazole have shown that the choice of base and solvent can significantly influence the regioselectivity of the reaction. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a highly regioselective system for N-1 alkylation of the indazole ring. beilstein-journals.org In contrast, altering the base to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and varying the solvent polarity can shift the regioselectivity, albeit sometimes with lower conversion rates. beilstein-journals.org These principles can be applied to control the outcome of reactions between this compound and complex electrophiles.
The following table illustrates the effect of reaction conditions on the regioselectivity of N-alkylation, based on studies of related nitrogen-containing heterocycles.
| Condition | Effect on Regioselectivity | Example System | Citation |
| Base | The choice of base can significantly direct the alkylation to a specific nitrogen atom. | Sodium hydride (NaH) favors N-1 alkylation in indazoles. | beilstein-journals.org |
| Solvent | The polarity and coordinating ability of the solvent can influence the reactivity of the nucleophile and the electrophile. | Tetrahydrofuran (THF) is often used in combination with NaH for selective N-alkylation. | beilstein-journals.org |
| Substituents | The electronic and steric nature of substituents on the aromatic ring can influence the nucleophilicity of the amine and the regiochemical outcome of subsequent reactions. | Electron-withdrawing groups on the indazole ring can alter the preferred site of alkylation. | beilstein-journals.org |
Stereochemical Control:
While this compound itself is not chiral, its derivatization can lead to the formation of chiral centers. In such cases, controlling the stereochemistry of the newly formed center is crucial, especially in the synthesis of enantiomerically pure pharmaceuticals.
This is often achieved through the use of chiral auxiliaries, chiral catalysts, or by employing stereoselective reactions such as asymmetric reductive amination. For example, the reaction of this compound with a chiral ketone or the use of a chiral catalyst in a reductive amination protocol could lead to the formation of a single enantiomer of the desired product. The principles of stereochemical control are fundamental in modern organic synthesis, and their application in the derivatization of this compound is essential for accessing specific stereoisomers of biologically active molecules.
Derivatization and Analog Development for Bioactive Compounds from 4 Chloro 3 Methoxyphenyl Methanamine
Rational Design Principles for Novel (4-Chloro-3-methoxyphenyl)methanamine Derivatives
Key considerations in the rational design of these derivatives include:
Modulation of Physicochemical Properties: Modifications to the this compound core are strategically planned to influence properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of polar functional groups can enhance aqueous solubility, which is often a desirable trait for drug candidates.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how specific structural changes affect the biological activity of the compound is crucial. This involves synthesizing a series of analogs with variations at different positions of the molecule and evaluating their potency and selectivity.
Target-Specific Interactions: The design process is often informed by the structure of the biological target. By understanding the key interactions between the lead compound and its target, modifications can be made to strengthen these interactions, leading to increased potency.
The following table illustrates how different substitutions on the this compound scaffold can be rationally designed to modulate key properties for potential therapeutic applications.
| Modification Site | Substituent | Rationale for Modification | Potential Impact on Biological Activity |
| Amine Group | Acylation | Introduction of an acyl group to form an amide. | Can alter hydrogen bonding capacity and metabolic stability. |
| Aromatic Ring | Addition of a second substituent | Introduction of groups like fluorine or a hydroxyl group. | Can influence electronic properties and interactions with the target. |
| Methoxy (B1213986) Group | O-Dealkylation or replacement | Conversion to a hydroxyl group or substitution with a different alkoxy group. | May provide a new point for hydrogen bonding or alter lipophilicity. |
Structure-Guided Modification Strategies for Enhanced Biological Activity
Structure-guided drug design leverages detailed three-dimensional information of the target protein to inform the modification of a lead compound. This approach is instrumental in developing highly potent and selective inhibitors. nih.gov In the context of derivatives from this compound, this strategy would involve obtaining the crystal structure of the target protein in complex with a lead compound.
This structural information reveals key insights into the binding mode and allows for the identification of specific regions within the binding pocket that can be further exploited. For example, the discovery of unique amino acid differences in the binding sites of related protein kinases can be leveraged to design selective inhibitors. nih.gov
Key strategies include:
Exploiting New Vector Space: The crystal structure can reveal previously unoccupied pockets or channels within the binding site. Modifications can be designed to extend the molecule into these spaces, creating additional favorable interactions. nih.gov
Enhancing Existing Interactions: The precise orientation of the compound in the binding site can be analyzed to optimize existing hydrogen bonds, hydrophobic interactions, or salt bridges.
Displacing Unfavorable Interactions: The structure may also highlight unfavorable interactions, such as steric clashes or the displacement of tightly bound water molecules, which can then be addressed through targeted modifications.
The development of potent and selective inhibitors often involves an iterative process of structural determination, design, synthesis, and biological evaluation. The following table provides examples of structure-guided modifications and their impact on biological activity, based on findings from related inhibitor discovery programs.
| Derivative | Target | Modification Strategy | Observed Outcome |
| Pyrazole-carboxamide derivative | Janus Kinase 1 (JAK1) | Introduction of a cyanotetrahydropyran moiety to exploit a specific amino acid difference between JAK1 and JAK2. nih.gov | Significant improvement in selectivity for JAK1 over other JAK family members. nih.gov |
| Benzenesulfonamide derivative | 12-Lipoxygenase (12-LOX) | Optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov | Resulted in compounds with nanomolar potency and excellent selectivity. nih.gov |
Pharmacological and Biological Research Applications of 4 Chloro 3 Methoxyphenyl Methanamine Derivatives
Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7 nAChR) Ligands Derived from (4-Chloro-3-methoxyphenyl)methanamine
A comprehensive review of available scientific literature did not yield specific examples of alpha-7 nicotinic acetylcholine receptor (α7 nAChR) ligands, including agonists or partial agonists, that are explicitly synthesized from a this compound scaffold. Consequently, details on their development, in vitro receptor binding assays, and preclinical evaluation in neurological models are not available in the context of this specific chemical origin. Research on α7 nAChR ligands has historically focused on other structural classes, such as anabaseine (B15009) derivatives and quinuclidine (B89598) amides. researchgate.net
Development of Agonist and Partial Agonist Compounds
Information on the development of α7 nAChR agonist or partial agonist compounds originating from this compound is not present in the reviewed scientific literature.
In Vitro Receptor Binding and Functional Assays for α7 nAChR Modulation
There are no specific data from in vitro receptor binding or functional assays for α7 nAChR modulation by derivatives of this compound found in the available research. Standard assays for other α7 nAChR ligands often involve competitive binding studies using radiolabeled α-bungarotoxin and functional characterization via electrophysiology or calcium flux assays in cell lines expressing the receptor. researchgate.netnih.gov
Preclinical Evaluation in Neurological and Cognitive Models
Preclinical evaluation data for this compound-based compounds in neurological and cognitive models relevant to α7 nAChR activity could not be located in the scientific literature. Such studies for other classes of α7 nAChR agonists have involved models for cognitive deficits in schizophrenia and Alzheimer's disease, often assessing improvements in attention and memory. researchgate.net
Protein Kinase Inhibitors Originating from this compound Scaffolds
The (4-Chloro-3-methoxyphenyl)amino moiety, a direct derivative of the parent compound, has been successfully incorporated into the design of potent and selective protein kinase inhibitors. This scaffold has proven particularly effective in the development of inhibitors for the Janus kinase (JAK) family.
Synthesis and Evaluation of Irreversible Inhibitors of Protein Kinases (e.g., FGFR4)
While the prompt mentions Fibroblast Growth Factor Receptor 4 (FGFR4) as an example, a notable application of the (4-chloro-3-methoxyphenyl)amino scaffold is in the creation of selective inhibitors for Janus Kinase 1 (JAK1). Researchers have described the discovery of a potent and selective JAK1 inhibitor, compound 28 (3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide), designed for low-dose clinical evaluation. The development strategy focused on optimizing multiple parameters simultaneously, including intrinsic potency, bioavailability, and solubility, by using lipophilic ligand efficiency as a key metric. This approach led to the identification of compound 28 , which incorporates the 4-chloro-3-methoxyphenyl group as a critical component that binds to the kinase domain.
Kinase Activity Assays and Selectivity Profiling of Derivatives
The evaluation of derivatives based on the (4-Chloro-3-methoxyphenyl)amino scaffold involves extensive in vitro testing to determine their potency and selectivity against a panel of kinases. For the JAK1 inhibitor program, structural information from crystallography was used to guide the design of analogs with improved selectivity. A key discovery was exploiting a difference in a single amino acid between JAK1 (Glu966) and JAK2 (Asp939) to enhance selectivity.
Compound 28 demonstrated high potency and selectivity for JAK1 over other JAK family members. The kinase inhibitory profile was determined through biochemical assays, revealing a significant preference for JAK1.
| Compound | Target Kinase | Inhibitory Activity (IC50 nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |
|---|---|---|---|---|---|
| Compound 28 | JAK1 | Data not specified | High | High | High |
Elucidation of Intracellular Signal Transduction Pathway Modulation
Derivatives of this compound have been pivotal in the development of selective inhibitors targeting key enzymes in intracellular signaling cascades. A notable area of research involves the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway that transduces signals for numerous cytokines and growth factors.
Research has led to the discovery of potent and selective Janus kinase 1 (JAK1) inhibitors derived from a (4-chloro-3-methoxyphenyl)amino scaffold. nih.gov A key focus of this research was to optimize multiple parameters, including intrinsic potency and bioavailability, to develop a low-dose clinical candidate. nih.gov Structural biology played a crucial role in enhancing selectivity. By examining the enzyme's structure, researchers identified a significant amino acid difference between the JAK1 and JAK2 isoforms (Glu966 in JAK1 versus Asp939 in JAK2). nih.gov This discovery allowed for the design of analogs that could exploit this difference, leading to compounds with a superior balance of JAK1 selectivity and efficacy. nih.gov The culmination of this medicinal chemistry effort, which used lipophilic ligand efficiency to guide compound optimization, was the identification of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide as a highly efficient and efficacious JAK1 selective inhibitor with potential for clinical evaluation. nih.gov
Cyclic GMP-Phosphodiesterase Inhibitors Incorporating this compound Moieties
The this compound structural motif has been successfully incorporated into potent and selective inhibitors of phosphodiesterase (PDE) enzymes, particularly cyclic GMP-phosphodiesterase (cGMP-PDE) and PDE5. These enzymes are responsible for the hydrolysis of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), and their inhibition leads to increased intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.
A series of 4-(3-chloro-4-methoxybenzyl)aminophthalazines were synthesized and evaluated for their inhibitory activity against PDE5. nih.gov This research demonstrated that compounds containing this core structure could act as powerful and selective inhibitors. One of the most potent compounds identified was [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile monohydrochloride, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.56 nM for PDE5. nih.gov This compound also demonstrated significant vasorelaxant effects in isolated porcine coronary arteries. nih.gov At a concentration of 30 µM, related inhibitors have been shown to elevate intracellular cGMP levels without affecting cAMP levels, confirming their mechanism of action. nih.gov
Structure-Activity Relationship (SAR) Studies for Phosphodiesterase Inhibition
Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of PDE inhibitors based on the this compound scaffold. Research into 4-(3-chloro-4-methoxybenzyl)aminophthalazines revealed that the nature of the substituents at the 1- and 6-positions of the phthalazine (B143731) ring significantly influences inhibitory activity. nih.gov
The studies concluded that the 4-(benzyl)amino group is essential for potent inhibition of cGMP-PDE. nih.gov For the phthalazine series, specific substitutions at the 1-position were found to be particularly favorable for activity. The preferred substituents included:
4-hydroxypiperidino
4-hydroxymethylpiperidino
4-(2-hydroxyethyl)piperidino
4-oxopiperidino nih.gov
These findings highlight that while the this compound moiety provides a critical binding foundation, further modifications on the heterocyclic core are necessary to achieve high-potency inhibition. nih.gov
Enzyme Inhibition Kinetics and Mechanism of Action
The inhibitory potency and selectivity of these compounds are key aspects of their enzyme inhibition kinetics. Successful PET radioligands, for instance, require a high affinity for their target, typically represented by an IC₅₀ value in the low nanomolar range. nih.gov Derivatives of this compound have achieved this benchmark.
The compound [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile exhibited an IC₅₀ value of 0.56 nM against PDE5 and demonstrated over 1700-fold selectivity against other PDE isozymes (PDE1-4). nih.gov This high degree of selectivity is critical for a favorable therapeutic profile. The mechanism of action is directly linked to the inhibition of cGMP hydrolysis, leading to vasorelaxation, as evidenced by the potent vasorelaxant action (EC₅₀ = 13 nM) of this compound in porcine coronary arteries. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives against PDE5
This table is interactive. You can sort and filter the data.
| Compound Name | Target Enzyme | IC₅₀ (nM) | Selectivity | Vasorelaxant Action (EC₅₀, nM) |
| [4-(3-chloro-4-methoxybenzyl)amino-1-(4-hydroxy)piperidino]-6-phthalazinecarbonitrile nih.gov | PDE5 | 0.56 | >1700-fold over PDE1, PDE2, PDE3, PDE4 | 13 |
Cyclooxygenase-2 (COX-2) Enzyme Inhibitors Derived from this compound
The development of selective cyclooxygenase-2 (COX-2) inhibitors, known as coxibs, has been a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbrieflands.com The therapeutic action of these drugs comes from inhibiting COX-2, an enzyme induced during inflammation, while avoiding the inhibition of the constitutive COX-1 enzyme, which has a protective role in the gut. brieflands.com The core structural feature of many selective COX-2 inhibitors is a 1,2-diarylheterocycle. nih.gov
Research on Diarylimidazole Derivatives and Their COX-2 Inhibition
Diarylimidazole-based compounds represent a significant class of selective COX-2 inhibitors. nih.gov Research in this area focuses on modifying the aryl substituents on the imidazole (B134444) core to optimize interactions with the active site of the COX-2 enzyme. nih.govbrieflands.com However, a comprehensive review of the scientific literature did not yield specific studies focused on diarylimidazole derivatives that explicitly incorporate the this compound moiety. General SAR studies on 2,4,5-triarylimidazoles have shown that the nature of substituents on the phenyl rings dictates potency and selectivity, but these studies did not specifically investigate the 4-chloro-3-methoxy substitution pattern. brieflands.com
Inhibitory Potency and Selectivity Assessment of COX-2 Inhibitors
The assessment of inhibitory potency (typically as an IC₅₀ value) and selectivity (the ratio of COX-1 IC₅₀ to COX-2 IC₅₀) is fundamental to the development of COX-2 inhibitors. rsc.org An ideal candidate would have a low nanomolar IC₅₀ for COX-2 and a very high selectivity index. semanticscholar.org While extensive data exists for various diarylheterocyclic scaffolds, there is no specific information available in the reviewed literature regarding the potency and selectivity of COX-2 inhibitors derived directly from this compound. Therefore, no data table can be generated for this specific subclass.
Serotonin (B10506) Receptor Modulators (e.g., 5-HT2A) Based on this compound Derivatives
Derivatives of substituted benzylamines and phenethylamines are a cornerstone of neuropharmacology research, largely due to their ability to interact with a wide array of monoaminergic targets, including serotonin (5-hydroxytryptamine, 5-HT) receptors. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a particularly significant target due to its role in various central nervous system functions. The substitution pattern on the phenyl ring is a critical determinant of a compound's affinity and efficacy at these receptors.
Investigation of Receptor Antagonism and Agonism at Serotonin Receptors
The interaction of a ligand with a receptor can result in a spectrum of effects, from full agonism (mimicking the endogenous ligand) to antagonism (blocking the receptor) or inverse agonism (promoting an inactive receptor state). For phenethylamine (B48288) and N-benzyl phenethylamine classes, the nature of this interaction at serotonin receptors, especially the 5-HT2A subtype, is heavily influenced by the substituents on the aromatic ring.
Research on N-benzyl phenethylamines has shown that adding an N-benzyl group can dramatically increase binding affinity, sometimes by up to 300-fold compared to simpler N-alkyl homologs. nih.gov This modification also tends to enhance selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A subtypes. nih.gov The specific substitutions on both the phenethylamine and the N-benzyl portions of the molecule fine-tune these properties. For example, structure-activity relationship (SAR) studies of phenethylamines indicate that halogen groups (like chloro) at the para-position (position 4) of the phenyl ring are generally favorable for maintaining high affinity for the 5-HT2A receptor. nih.gov Conversely, an alkoxy group (like methoxy) at the same position can sometimes decrease affinity. nih.gov
In functional assays that measure a compound's ability to activate the receptor (agonism), such as phosphatidylinositol (PI) hydrolysis, N-benzyl phenethylamines have been confirmed as potent and highly efficacious agonists at the rat 5-HT2A receptor. nih.gov However, there is not always a direct correlation between high binding affinity and high functional potency. nih.gov Some tryptamine (B22526) congeners, for instance, are very potent functionally but act as partial agonists. nih.gov The interplay between different substituents determines the ultimate functional outcome, with small structural changes capable of shifting a molecule from being a potent agonist to a partial agonist or even an antagonist.
| Compound Class | Key Structural Feature | Observed Effect at 5-HT2A Receptor | Reference |
|---|---|---|---|
| Phenethylamines | Para-halogen substitution (e.g., Chloro) | Generally maintains or enhances binding affinity. | nih.gov |
| N-Benzyl Phenethylamines | N-benzyl group addition | Profound increase in binding affinity and potency. | nih.govpsu.edu |
| N-Benzyl Phenethylamines | Ortho- or meta-substitutions on N-benzyl ring | Can enhance affinity compared to para-substitution. | nih.gov |
| N-Benzyltryptamines | Introduction of a large lipophilic group | Generally improves binding affinity, but functional activity may decrease. | nih.gov |
Impact on Monoaminergic Neurotransmitter Systems and Signal Transduction
Beyond direct receptor binding, substituted phenethylamines can exert significant influence on the broader monoaminergic neurotransmitter systems, which include serotonin, dopamine (B1211576), and norepinephrine (B1679862). These compounds can affect the entire lifecycle of a neurotransmitter, from synthesis and packaging to release and reuptake.
Substituted phenethylamines are known to interact with monoamine transporters—the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). nih.gov These transporters are responsible for clearing neurotransmitters from the synapse, thereby terminating their signal. By inhibiting these transporters, compounds can increase the synaptic concentration and duration of action of monoamines.
Studies on a series of substituted phenylethylamines revealed that a para-chloro substitution was more effective than meta- or ortho-chloro substitutions at inhibiting the uptake of serotonin. nih.gov For example, para-chlorophenylethylamine was found to be a competitive inhibitor of serotonin uptake with a K_i value of 0.43 µM. nih.gov These compounds can also act as releasing agents, prompting the non-vesicular release of monoamines from presynaptic terminals. nih.gov This dual action—reuptake inhibition and release—can profoundly alter neurotransmission.
The signal transduction pathways activated by these compounds are primarily linked to the receptors they target. Agonism at the 5-HT2A receptor, for example, initiates a cascade of intracellular events. The 5-HT2A receptor is coupled to G_q/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes PI to produce inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of downstream cellular responses. nih.gov
| Compound/Class | Target | Observed Effect | Reference |
|---|---|---|---|
| para-Chlorophenylethylamine | Serotonin Transporter (SERT) | Competitive inhibition of serotonin uptake (K_i = 0.43 µM). | nih.gov |
| Substituted Phenethylamines | Monoamine Transporters | Can act as inhibitors and/or releasing agents for serotonin, dopamine, and norepinephrine. | nih.govwikipedia.org |
| 5-HT2A Receptor Agonists | 5-HT2A Receptor | Activate G_q/11 signaling, leading to PLC activation and increased intracellular calcium. | nih.gov |
Advanced Analytical Techniques for Characterization of 4 Chloro 3 Methoxyphenyl Methanamine and Its Derivatives
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of (4-Chloro-3-methoxyphenyl)methanamine. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal detailed information about its atomic composition and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is one of the most powerful tools for determining the precise structure of an organic molecule. ¹H NMR provides information on the chemical environment of each hydrogen atom, its neighboring protons (spin-spin coupling), and the number of protons in a given environment (integration).
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons: the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the amine (NH₂) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The chloro group is electron-withdrawing, while the methoxy group is electron-donating.
Expected ¹H NMR Chemical Shifts: The protons on the aromatic ring will appear in the range of δ 6.8-7.5 ppm. The specific positions are dictated by the substitution pattern. The proton at position 2 (between the methoxy and chloro groups) will likely be the most deshielded. The benzylic protons of the CH₂-NH₂ group typically appear around δ 3.8-4.2 ppm. The methoxy group (OCH₃) protons are expected to be a sharp singlet at approximately δ 3.8-3.9 ppm. The amine protons (NH₂) usually appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| Methoxy (OCH₃) | ~3.85 | Singlet |
| Benzylic (CH₂) | ~4.10 | Singlet/Doublet |
| Amine (NH₂) | Variable (e.g., 1.5-2.5) | Broad Singlet |
Mass Spectrometry (MS and LC-MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of individual components within a mixture.
The molecular formula of this compound is C₈H₁₀ClNO. Its exact molecular weight is approximately 171.04 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, where M is the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the ratio of the M to M+2 peak intensity is approximately 3:1, providing a clear signature for the presence of a single chlorine atom. miamioh.edu
Fragmentation analysis involves breaking the molecule into smaller, charged fragments. The most prominent fragmentation pathway for benzylamines is typically the benzylic cleavage, which results in the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion. For this compound, a major fragment would be expected at m/z 156, resulting from the loss of the amino group (•NH₂). Another characteristic fragmentation is the loss of the entire aminomethyl group (•CH₂NH₂) to yield a fragment corresponding to the substituted benzene (B151609) ring.
Table 2: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Mass/Charge) | Proposed Fragment Identity | Notes |
| 171/173 | [M]⁺ (Molecular Ion) | M+2 peak present in a ~3:1 ratio, confirming one Cl atom. |
| 156 | [M - NH₂]⁺ | Loss of the amino radical. |
| 142 | [M - CH₂NH₂]⁺ | Benzylic cleavage, loss of the aminomethyl radical. |
| 91 | [Tropylium ion]⁺ | A common fragment in benzyl compounds, though substitution may alter this. |
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for separating this compound from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. mdpi.com In a typical HPLC analysis for a compound like this compound, a reversed-phase column (such as a C18 column) would be used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol.
The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring strongly absorbs light (e.g., ~220 nm or ~275 nm). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate the target compound from closely related impurities, with purity levels often expected to be greater than 97%. vwr.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. For this compound, a UPLC method would offer a more detailed purity profile, capable of separating isomers or trace-level impurities that might co-elute under standard HPLC conditions. rsc.org The enhanced separation power of UPLC is particularly valuable in process development and quality control, where a comprehensive understanding of a sample's composition is crucial. The principles of method development, including column and mobile phase selection, are analogous to HPLC, but are optimized to take advantage of the higher pressures and efficiencies of the UPLC system.
Future Research Directions and Therapeutic Potential of 4 Chloro 3 Methoxyphenyl Methanamine Derived Compounds
Emerging Applications in Novel Drug Discovery Areas
The (4-Chloro-3-methoxyphenyl)methanamine moiety is a key component in a range of advanced kinase inhibitors, demonstrating its versatility in targeting critical signaling pathways implicated in various diseases. Research is increasingly focused on leveraging this scaffold to develop highly selective and potent therapeutic agents.
A significant area of application is in the development of Janus kinase (JAK) inhibitors. Specifically, a derivative incorporating the (4-chloro-3-methoxyphenyl)amino group has been identified as a highly potent and selective JAK1 inhibitor. nih.gov This selectivity is crucial as it may minimize the side effects associated with the inhibition of other JAK isoforms. The discovery of this compound was guided by a medicinal chemistry strategy aimed at optimizing parameters that influence dose size, such as intrinsic potency and bioavailability. nih.gov
Furthermore, derivatives of this compound have shown promise as inhibitors of c-KIT kinase, a receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GISTs). One such derivative, CHMFL-KIT-64, has demonstrated potent activity against wild-type c-KIT and a broad spectrum of drug-resistant mutants. nih.gov This compound has shown good in vivo antitumor efficacy in mouse models, suggesting its potential as a new therapeutic candidate for GISTs. nih.gov
The versatility of the (4-chloro-3-methoxyphenyl) scaffold is also being explored in the development of dual FLT3/Aurora kinase inhibitors for the treatment of Acute Myeloid Leukemia (AML). The substitution pattern on the core structure is critical for achieving potent inhibition of these kinases.
The table below summarizes the key emerging applications and the corresponding lead compounds derived from this compound.
| Target | Lead Compound Example | Therapeutic Area | Key Findings |
| JAK1 | 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide | Inflammatory Diseases | Highly potent and selective JAK1 inhibitor with favorable pharmacokinetic properties. nih.gov |
| c-KIT | CHMFL-KIT-64 | Gastrointestinal Stromal Tumors (GISTs) | Potent against wild-type and drug-resistant c-KIT mutants with good in vivo efficacy. nih.gov |
| FLT3/Aurora Kinase | Imidazo[4,5-b]pyridine-based inhibitors | Acute Myeloid Leukemia (AML) | Dual inhibitory activity against key cancer-related kinases. |
Development of Greener and More Efficient Synthetic Methodologies for this compound and its Products
The synthesis of this compound and its derivatives is a key focus for process chemists aiming to develop more sustainable and cost-effective manufacturing routes. Traditional methods often involve multi-step syntheses with harsh reagents. Current research is exploring greener alternatives, including catalytic and biocatalytic methods.
One of the most common and efficient methods for synthesizing primary amines like this compound is through the reduction of the corresponding nitrile (4-chloro-3-methoxybenzonitrile) or the reductive amination of the corresponding aldehyde (4-chloro-3-methoxybenzaldehyde). acs.orgmasterorganicchemistry.com
Reductive Amination of 4-chloro-3-methoxybenzaldehyde (B170670): This method involves the reaction of the aldehyde with an amine source, typically ammonia, in the presence of a reducing agent. acs.orgmasterorganicchemistry.comyoutube.com Modern approaches focus on using milder and more selective reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, which can often be performed in a one-pot reaction. masterorganicchemistry.com Catalytic reductive amination using heterogeneous catalysts and molecular hydrogen is a greener alternative that minimizes waste.
Reduction of 4-chloro-3-methoxybenzonitrile: The nitrile can be reduced to the primary amine using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation. Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is generally preferred in industrial settings due to its higher efficiency and better safety profile compared to metal hydrides.
Biocatalytic Synthesis: A promising green alternative is the use of enzymes, such as transaminases, for the synthesis of chiral amines. google.com This approach offers high stereoselectivity and operates under mild reaction conditions, reducing the environmental impact. While specific examples for this compound are still emerging, the principles of biocatalysis are being widely applied to the synthesis of structurally similar amines.
A patent for the synthesis of the related compound 4-hydroxy-3-methoxybenzylamine hydrochloride describes a high-yield method involving the reduction of an oxime precursor using a Pd/C catalyst and anhydrous ammonium (B1175870) formate (B1220265) as the reducing agent. google.com This method, which proceeds at atmospheric pressure and room temperature, offers advantages in terms of safety and operational convenience and could potentially be adapted for the synthesis of this compound.
The table below compares different synthetic routes to this compound and related benzylamines.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Reductive Amination | 4-chloro-3-methoxybenzaldehyde | Ammonia, H₂, Ni or Pd catalyst | High atom economy, can be a one-pot reaction. acs.org | Requires control of reaction conditions to avoid over-alkylation. |
| Nitrile Reduction | 4-chloro-3-methoxybenzonitrile | H₂, Raney Ni or Pd/C | High yield, clean reaction. | Requires high-pressure hydrogenation equipment for catalytic route. |
| Oxime Reduction | 4-chloro-3-methoxybenzaldehyde oxime | Pd/C, Ammonium formate | High yield, mild conditions, safe operation. google.com | Requires preparation of the oxime precursor. |
| Biocatalytic Transamination | 4-chloro-3-methoxyacetophenone | Transaminase enzyme | High stereoselectivity, green process. | Enzyme stability and cost can be a factor. |
Translational Research Opportunities for Clinical Development
The promising preclinical data for compounds derived from this compound, particularly in the area of kinase inhibition, present significant opportunities for translational research and clinical development. The journey from a promising lead compound to an approved drug is long and complex, but the foundational scaffold of this compound provides a strong starting point.
The development of the selective JAK1 inhibitor featuring the (4-chloro-3-methoxyphenyl)amino moiety highlights a clear path for translational research. The favorable pharmacokinetic properties observed in preclinical studies are a critical step towards clinical evaluation. nih.gov Further studies would involve comprehensive toxicology assessments and formulation development to enable first-in-human trials. The high selectivity for JAK1 over other isoforms is a key advantage that could translate to a better safety profile in clinical settings.
Similarly, the c-KIT inhibitor CHMFL-KIT-64, which is effective against various resistance mutations, addresses a significant unmet need in the treatment of GISTs. nih.gov The good in vivo efficacy in animal models provides a strong rationale for advancing this compound into investigational new drug (IND)-enabling studies. nih.gov These studies would focus on confirming its safety and establishing a therapeutic window before initiating clinical trials in patients with GISTs who have developed resistance to existing therapies.
For any of these compounds to progress, a robust preclinical data package is essential. This includes detailed studies on absorption, distribution, metabolism, and excretion (ADME), as well as in vivo pharmacology studies in relevant disease models to establish a clear dose-response relationship. Long-term toxicology studies in two animal species are also a regulatory requirement before human trials can begin.
The potential for these compounds to enter clinical development is underscored by the continued interest in developing novel kinase inhibitors with improved efficacy and safety profiles. The this compound scaffold has proven to be a valuable platform for generating such candidates, and the next few years may see the translation of these preclinical findings into tangible clinical benefits for patients.
Q & A
Basic: What are the most reliable synthetic routes for (4-Chloro-3-methoxyphenyl)methanamine, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of 4-chloro-3-methoxybenzyl chloride with methylamine in the presence of a base (e.g., NaOH). Key optimization steps include:
- Temperature control : Maintaining 0–5°C to minimize side reactions like over-alkylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Industrial-scale methods may use continuous flow reactors with catalysts (e.g., Pd/C) for improved scalability .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methoxy (~δ 3.8 ppm) and amine protons (~δ 1.5 ppm) as key signals .
- HPLC : Quantifies purity (>99%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₁₀ClNO⁺: calc. 171.0453) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
- Computational Docking : Use tools like AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters). Compare binding affinities of analogs with varied substituents (e.g., -OCH₃ vs. -CF₃) .
- In Vitro Assays : Perform dose-response curves (IC₅₀) across analogs to quantify potency differences. For example, chlorine substitution at position 4 enhances receptor selectivity by 3-fold compared to fluorine .
Advanced: How can contradictory data in pharmacological assays (e.g., agonist vs. antagonist activity) be resolved?
Methodological Answer:
- Mechanistic Profiling : Use radioligand binding assays (e.g., ³H-labeled ligands) to distinguish direct receptor interactions from allosteric modulation .
- Kinetic Studies : Time-resolved fluorescence assays reveal whether activity shifts are due to metabolic instability (e.g., demethylation of methoxy groups) .
- Structural Validation : X-ray crystallography (via SHELX ) confirms ligand-receptor binding modes, resolving ambiguities from indirect effects .
Basic: What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight, amber vials to prevent oxidation. Desiccants (e.g., silica gel) mitigate hydrolysis .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid amine degradation. PPE (gloves, goggles) is mandatory due to irritant properties .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Methodological Answer:
- SHELX Refinement : Single-crystal X-ray diffraction with SHELXL refines bond angles and torsional parameters. For example, the dihedral angle between the chloro and methoxy groups (e.g., 85.2°) confirms planarity .
- Twinned Data Analysis : Use PLATON to detect and correct for twinning, which is common in aromatic amine crystals .
Advanced: What experimental strategies validate the compound’s interaction with neurotransmitter targets (e.g., monoamine transporters)?
Methodological Answer:
- Patch-Clamp Electrophysiology : Measure ion currents in transfected HEK293 cells to assess transporter inhibition .
- Microdialysis in Vivo : Monitor extracellular dopamine/serotonin levels in rodent brains post-administration. Dose-dependent increases (e.g., 20% at 10 mg/kg) confirm CNS activity .
Basic: What safety protocols are essential for laboratory-scale synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to prevent amine vapor inhalation (TLV = 5 ppm) .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Advanced: How do synergistic substituent effects (e.g., chloro + methoxy) enhance biological activity compared to monosubstituted analogs?
Methodological Answer:
- Lipophilicity Optimization : LogP calculations (e.g., ClogP = 2.1 vs. 1.5 for des-chloro analog) show improved blood-brain barrier penetration .
- Electronic Effects : Hammett constants (σₚ for -Cl = +0.23, -OCH₃ = -0.27) indicate electron-withdrawing/donating balance, stabilizing receptor-ligand π-π interactions .
Advanced: What validation criteria ensure reproducibility in enzymatic inhibition assays?
Methodological Answer:
- Z’-Factor Analysis : Ensure Z’ > 0.5 in high-throughput screens (e.g., 384-well plates) to minimize false positives .
- Positive Controls : Include known inhibitors (e.g., fluoxetine for SERT) to calibrate IC₅₀ values. Inter-lab validation via round-robin testing reduces variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
